molecular formula C16H15NO3 B8774231 METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE

Katalognummer: B8774231
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: DHWSAGOZHZREMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is an organic compound with the molecular formula C16H15NO3 This compound is characterized by the presence of a biphenyl group attached to a carbonyl group, which is further linked to an amino acetic acid methyl ester moiety

Eigenschaften

Molekularformel

C16H15NO3

Molekulargewicht

269.29 g/mol

IUPAC-Name

methyl 2-[(4-phenylbenzoyl)amino]acetate

InChI

InChI=1S/C16H15NO3/c1-20-15(18)11-17-16(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)

InChI-Schlüssel

DHWSAGOZHZREMQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE typically involves the following steps:

    Formation of Biphenyl-4-carbonyl Chloride: Biphenyl is first converted to biphenyl-4-carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amination: The biphenyl-4-carbonyl chloride is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are commonly used for hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

    Substitution: Various nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

    Hydrolysis: [(Biphenyl-4-carbonyl)amino]acetic acid

    Reduction: [(Biphenyl-4-hydroxy)amino]acetic acid methyl ester

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the carbonyl and amino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Biphenyl-4-carboxylic acid
  • Biphenyl-4-acetic acid
  • [(Biphenyl-4-carbonyl)amino]acetic acid

Uniqueness

METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE is unique due to the presence of both the biphenyl and amino acetic acid methyl ester moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.